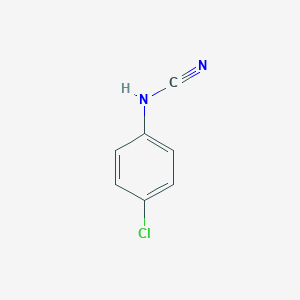

4-Chlorophenylcyanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFFFNUVYUGXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158839 | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13463-94-0 | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-chlorophenyl)cyanamide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorophenyl)cyanamide is a versatile organic compound characterized by a 4-chlorophenyl group attached to a cyanamide moiety. This structural motif makes it a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles. The cyanamide functional group, with its unique electronic properties, imparts a range of reactivity, allowing for its participation in various chemical transformations. This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and potential applications of N-(4-chlorophenyl)cyanamide, with a focus on its relevance in the field of drug discovery and development.

Chemical Structure and Properties

The chemical structure of N-(4-chlorophenyl)cyanamide consists of a cyanamide group (-NHCN) bonded to a benzene ring substituted with a chlorine atom at the para position.

Molecular Formula: C₇H₅ClN₂

Molecular Weight: 152.58 g/mol [1]

CAS Number: 13463-94-0[1]

Appearance: White to off-white solid[1]

Physical Properties:

| Property | Value | Source |

| Melting Point | 103-105 °C | [2][3] |

| Boiling Point | 227.7 °C at 760 mmHg | [2] |

| Density | 1.335 g/cm³ | [2] |

The presence of the electron-withdrawing chlorine atom and the cyano group influences the electron density of the aromatic ring and the reactivity of the cyanamide functional group. The nitrogen atom of the cyanamide can act as a nucleophile, while the carbon atom of the nitrile group is electrophilic. This dual reactivity is key to its utility in synthesis.

Synthesis of N-(4-chlorophenyl)cyanamide

The most common and effective method for the synthesis of N-substituted cyanamides is the electrophilic cyanation of the corresponding primary or secondary amine using cyanogen bromide (BrCN).[4] This approach can be adapted for the synthesis of N-(4-chlorophenyl)cyanamide from 4-chloroaniline.

Reaction Principle

The synthesis involves the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbon atom of cyanogen bromide. The reaction typically proceeds in an inert solvent, and a base is often used to neutralize the hydrobromic acid (HBr) byproduct. An excess of the starting amine can also serve as the base.[4]

Caption: General reaction scheme for the synthesis of N-(4-chlorophenyl)cyanamide.

Experimental Protocol (Adapted from a similar synthesis)

Caution: Cyanogen bromide is extremely toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (2 equivalents) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Cyanogen Bromide: Cool the solution to 0 °C in an ice bath. Separately, prepare a solution of cyanogen bromide (1 equivalent) in the same anhydrous solvent. Add the cyanogen bromide solution dropwise to the stirred solution of 4-chloroaniline over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, a precipitate of 4-chloroanilinium hydrobromide will form.[4] Filter the reaction mixture to remove the salt.

-

Purification: Wash the filtrate with water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude N-(4-chlorophenyl)cyanamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a white to off-white solid.

Chemical Reactivity and Synthetic Applications

N-(4-chlorophenyl)cyanamide is a valuable intermediate in organic synthesis due to the versatile reactivity of the cyanamide group. It serves as a precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules.[4]

Building Block for Heterocycles

The cyanamide moiety can be readily converted into other functional groups, such as guanidines, ureas, and amidines.[4] These transformations are fundamental in the construction of more complex molecular architectures.

Caption: Synthetic utility of N-(4-chlorophenyl)cyanamide as a precursor.

Cycloaddition Reactions

The nitrile group of N-(4-chlorophenyl)cyanamide can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles. This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings.

Applications in Drug Discovery and Development

While direct biological activity data for N-(4-chlorophenyl)cyanamide is not extensively reported, its structural components and derivatives have shown significant promise in medicinal chemistry.

Intermediate for Bioactive Molecules

The N-(4-chlorophenyl) moiety is a common feature in many pharmacologically active compounds. For instance, 1-(4-chlorophenyl)-3-cyanoguanidine, a derivative of N-(4-chlorophenyl)cyanamide, is used as an intermediate in the synthesis of antimalarial agents.[5] This highlights the potential of N-(4-chlorophenyl)cyanamide as a starting material for the development of new therapeutic agents.

Furthermore, a more complex derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has demonstrated potent anti-Hepatitis B Virus (HBV) activity, suggesting that the N-(4-chlorophenyl) scaffold can be incorporated into molecules with significant antiviral properties.[6]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-chlorophenyl group, typically in the range of 7.0-7.5 ppm. A broad singlet for the N-H proton would also be expected.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine atom being deshielded. A key signal would be the quaternary carbon of the nitrile group (C≡N), which typically appears around 115-120 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the cyanamide functional group. A strong, sharp absorption band corresponding to the C≡N stretching vibration is expected in the region of 2200-2260 cm⁻¹.[4][7] A band for the N-H stretching vibration would also be present around 3200-3400 cm⁻¹.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. It is worth noting that N-monosubstituted cyanamides can sometimes undergo cyclotrimerization under certain conditions, which might be observed in the mass spectrum.[4]

Safety and Handling

Potential Hazards:

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Irritation: May cause skin and serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

N-(4-chlorophenyl)cyanamide is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the cyanamide functional group make it an attractive starting material for the preparation of a wide range of nitrogen-containing compounds. The presence of the 4-chlorophenyl moiety in numerous bioactive molecules underscores the importance of this scaffold in drug discovery. Further exploration of the biological activities of N-(4-chlorophenyl)cyanamide and its derivatives could lead to the development of novel therapeutic agents. As with any reactive chemical, appropriate safety precautions must be strictly followed during its handling and use.

References

-

González-Fernández, R.; Crochet, P.; Cadierno, V. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank2021 , 2021, M1198. [Link]

-

Liang, H.; Bao, L.; Du, Y.; Zhang, Y.; Pang, S.; Sun, C. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett2017 , 28, 2675-2679. [Link]

-

PubChem. N-(4-Fluorophenyl)cyanamide. [Link]

-

González-Fernández, R.; Crochet, P.; Cadierno, V. Synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide 2. ResearchGate. [Link]

- Google Patents. Method for synthesizing cyanamide. CN113200912A.

-

ResearchGate. FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and 2-(4-chlorophenyl)-3-iminoisoindolin-1-one (bottom). [Link]

-

PubMed. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]

-

PubChem. Cyanamide. [Link]

-

S D Fine-Chem Limited. 4-CHLOROBENZYL CYANIDE Safety Data Sheet. [Link]

-

PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

-

Pharmaffiliates. 4-Chlorophenylcyanamide. [Link]

-

ResearchGate. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

-

ORCA - Cardiff University. Introduction to cyanamides. [Link]

-

Chemsrc. (4-chlorophenyl)cyanamide | CAS#:13463-94-0. [Link]

-

PubChem. 1-(4-Chlorophenyl)-3-cyanoguanidine. [Link]

-

NIST WebBook. Acetamide, N-(4-chlorophenyl)-. [Link]

-

Chemsrc. (4-chlorophenyl)cyanamide. [Link]

Sources

- 1. 4-CYANOPHENYL ISOTHIOCYANATE(2719-32-6) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. (4-chlorophenyl)cyanamide | CAS#:13463-94-0 | Chemsrc [chemsrc.com]

- 4. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide [mdpi.com]

- 5. Buy 1-(4-Chlorophenyl)-3-cyanoguanidine | 1482-62-8 [smolecule.com]

- 6. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-(4-Fluorophenyl)cyanamide | C7H5FN2 | CID 585887 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 4-Chlorophenylcyanamide (CAS 13463-94-0)

Strategic Intermediate in Biguanide Antimalarial Synthesis

Part 1: Executive Summary & Strategic Utility

4-Chlorophenylcyanamide (CAS 13463-94-0) is a specialized nitrogenous building block characterized by the N-cyanoamine moiety attached to a para-chlorinated benzene ring. While chemically simple, its electrophilic cyanamide carbon renders it a critical "hinge" molecule in medicinal chemistry, specifically for the construction of biguanide scaffolds .

Its primary industrial and pharmaceutical significance lies in its role as the direct precursor to Proguanil (Chlorguanide) , a World Health Organization (WHO) Essential Medicine used for malaria prophylaxis. Beyond this, the compound serves as a versatile electrophile for synthesizing substituted guanidines, imidazoles, and pyrimidines via cyclization reactions.

This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of 4-Chlorophenylcyanamide, emphasizing process control and safety in handling cyanogen-derived reagents.

Part 2: Chemical Profile & Physicochemical Properties[1]

The stability and reactivity of 4-Chlorophenylcyanamide are dictated by the electron-withdrawing nature of the p-chloro substituent, which modulates the nucleophilicity of the amine nitrogen and the electrophilicity of the nitrile carbon.

Table 1: Physicochemical Specifications

| Property | Specification | Context for Application |

| IUPAC Name | N-(4-Chlorophenyl)cyanamide | Primary identifier. |

| CAS Number | 13463-94-0 | Unique registry key. |

| Molecular Formula | C₇H₅ClN₂ | MW: 152.58 g/mol .[1][2] |

| Appearance | White to Off-White Crystalline Solid | Discoloration indicates oxidation or hydrolysis to urea derivatives. |

| Melting Point | 103–105 °C | Sharp melting point is a key purity indicator. |

| Boiling Point | ~227 °C (at 760 mmHg) | High boiling point suggests thermal stability, but decomposition may occur near BP. |

| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | Sparingly soluble in water; process solvents are typically alcohols. |

| Reactivity | Amphoteric (weakly acidic NH) | The cyano group is susceptible to nucleophilic attack by amines (guanidine formation). |

Part 3: Synthetic Pathways & Manufacturing[1][4]

The synthesis of 4-Chlorophenylcyanamide typically involves the N-cyanation of 4-chloroaniline. The choice of cyanating agent is critical for yield and safety. The most atom-economical route utilizes Cyanogen Bromide (BrCN) , though this requires stringent safety controls due to toxicity.

Validated Synthesis Protocol (Lab Scale)

Reaction: 4-Chloroaniline + Cyanogen Bromide → 4-Chlorophenylcyanamide + HBr

Reagents:

-

4-Chloroaniline (1.0 eq)

-

Cyanogen Bromide (1.1 eq) - Handle with extreme caution

-

Solvent: Diethyl ether or Methanol/Water mixture

-

Base: Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (to scavenge HBr)

Step-by-Step Methodology:

-

Preparation: In a fume hood equipped with a scrubber, dissolve 4-chloroaniline (12.75 g, 100 mmol) in diethyl ether (100 mL). Cool the solution to 0–5 °C using an ice bath.

-

Addition: Slowly add a solution of Cyanogen Bromide (11.6 g, 110 mmol) in ether dropwise over 30 minutes. Note: The reaction is exothermic.

-

Scavenging: As HBr is generated, it can protonate the starting aniline, reducing yield. Add an aqueous solution of Na₂CO₃ (0.6 eq) concurrently or stir the mixture vigorously if using a biphasic system to neutralize acid.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of aniline.

-

Workup: Filter off any inorganic salts. Wash the organic layer with water (2 x 50 mL) and brine. Dry over anhydrous Na₂SO₄.

-

Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol/water or benzene/petroleum ether to yield pure 4-Chlorophenylcyanamide.

Downstream Application: Synthesis of Proguanil

The definitive application of this intermediate is the reaction with isopropylamine. This transformation exploits the electrophilic nature of the cyanamide carbon.

Protocol:

-

Reflux 4-Chlorophenylcyanamide with excess isopropylamine in ethanol.

-

In the presence of copper(II) sulfate (catalyst/complexing agent), the biguanide copper complex forms.

-

Decomplexation with acid yields Proguanil Hydrochloride.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the flow from raw materials to the active pharmaceutical ingredient (API), highlighting the critical intermediate status of CAS 13463-94-0.

Figure 1: Synthetic Pathway from Aniline to Proguanil via 4-Chlorophenylcyanamide.[3][1][4][5][6][7][8][9][10][11][12]

Part 5: Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before proceeding to API synthesis, the following spectral markers must be verified.

Infrared Spectroscopy (FT-IR)[5][8]

-

Diagnostic Peak: The cyanamide group (-NH-CN) exhibits a characteristic, sharp absorption band for the C≡N stretch in the region of 2220–2260 cm⁻¹ .

-

Secondary Peak: N-H stretching vibration around 3100–3200 cm⁻¹ .

-

Note: Absence of the C≡N peak suggests hydrolysis to the urea derivative (4-chlorophenylurea).

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Aromatic Region: Two doublets (AA'BB' system) characteristic of para-substitution, typically integrating to 4 protons between δ 7.0–7.5 ppm .

-

Amine Proton: A broad singlet for the -NH- proton, chemical shift is solvent-dependent (typically δ 9.0–10.0 ppm in DMSO-d₆ due to hydrogen bonding).

Part 6: Safety & Handling (E-E-A-T)

Critical Warning: The synthesis involves Cyanogen Bromide (BrCN) , which hydrolyzes to release Hydrogen Cyanide (HCN) and Hydrobromic Acid.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator with multi-gas cartridges is recommended during reagent transfer.

-

Waste Disposal: Aqueous waste streams containing cyanides must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal. Do NOT acidify untreated waste.

-

Storage: Store 4-Chlorophenylcyanamide in a refrigerator (2–8 °C) under an inert atmosphere (Argon/Nitrogen). It is moisture-sensitive; hydrolysis leads to the formation of urea impurities which are difficult to separate from the final biguanide product.

Part 7: References

-

LookChem. (n.d.). 1-(4-chlorophenyl)-3-cyanoguanidine and 4-Chlorophenylcyanamide Properties. Retrieved from

-

Pharmaffiliates. (n.d.). 4-Chlorophenylcyanamide Reference Standards. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13038, Chloroguanide (Proguanil). Retrieved from

-

Organic Syntheses. (1931). Cyanogen Bromide Synthesis Protocol. Organic Syntheses, Coll. Vol. 2, p.150. Retrieved from

-

Curd, F. H. S., & Rose, F. L. (1946). Synthetic Antimalarials.[4][10] Part X. Some Aryl-diguanide Derivatives. Journal of the Chemical Society, 729-737.[6] (Foundational text on Proguanil synthesis).

Sources

- 1. (4-chlorophenyl)cyanamide | CAS#:13463-94-0 | Chemsrc [chemsrc.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lookchem.com [lookchem.com]

- 4. medjpps.com [medjpps.com]

- 5. researchgate.net [researchgate.net]

- 6. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

A-Z Guide to the Synthesis of 4-Chlorophenylcyanamide from 4-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide details the synthesis of 4-chlorophenylcyanamide, a valuable building block in medicinal chemistry. This document provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization.

Introduction: The Significance of the Cyanamide Moiety

Substituted cyanamides are crucial intermediates in the synthesis of various nitrogen-containing heterocycles, which form the core of many pharmaceutical compounds.[1][2] The cyanamide functional group serves as a versatile synthon for creating more complex structures like guanidines, amidines, and ureas.[2] 4-Chlorophenylcyanamide, in particular, is a key precursor for agrochemicals and pharmaceuticals, valued for the specific physicochemical properties imparted by the chloro-substituted phenyl ring.[3] Its synthesis from 4-chloroaniline via electrophilic cyanation is a fundamental transformation for chemists in drug discovery.[2]

Reaction Overview and Mechanism

The most direct and widely employed method for synthesizing N-monosubstituted aryl cyanamides is the reaction of a primary arylamine with cyanogen bromide (BrCN).[2] This reaction, a variation of the von Braun reaction, proceeds through a nucleophilic substitution mechanism.[4][5]

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide.

-

Intermediate Formation: This attack forms a quaternary ammonium salt intermediate.

-

Deprotonation: A second equivalent of 4-chloroaniline acts as a base, abstracting a proton from the positively charged nitrogen. This step is crucial for regenerating a neutral product and is why two equivalents of the amine are typically used.

-

Product Formation: The deprotonation results in the formation of 4-chlorophenylcyanamide and 4-chloroaniline hydrobromide as a byproduct.[2]

Caption: Reaction mechanism for the synthesis of 4-Chlorophenylcyanamide.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-monosubstituted cyanamides.[2]

Reagent and Equipment Data

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 2.55 g | 20.0 | 2.0 |

| Cyanogen Bromide | CBrN | 105.92 | 1.06 g | 10.0 | 1.0 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | 2 x 20 mL | - | Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | Drying Agent |

Equipment: 100 mL round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus, rotary evaporator. All procedures must be conducted in a certified fume hood.

Step-by-Step Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve cyanogen bromide (1.06 g, 10.0 mmol) in 30 mL of diethyl ether. Cool the solution to 0°C in an ice bath with continuous stirring.

-

Amine Addition: Dissolve 4-chloroaniline (2.55 g, 20.0 mmol) in 20 mL of diethyl ether. Transfer this solution to a dropping funnel and add it dropwise to the stirred cyanogen bromide solution over 30 minutes, maintaining the temperature at 0°C.

-

Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of unwanted side products. Using two equivalents of the aniline ensures one equivalent can act as a base to neutralize the HBr formed, driving the reaction to completion.[2]

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to observe the consumption of the 4-chloroaniline starting material.

-

-

Workup - Byproduct Removal: A white precipitate, 4-chloroaniline hydrobromide, will form during the reaction.[2] Remove this salt by vacuum filtration, washing the solid with a small amount of cold diethyl ether.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it sequentially with deionized water (2 x 20 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solution under reduced pressure using a rotary evaporator. The final product is typically obtained as a yellow oil or a low-melting solid.[2]

Caption: Experimental workflow for the synthesis of 4-Chlorophenylcyanamide.

Purification and Characterization

While the workup provides a relatively clean product, further purification can be achieved by column chromatography on silica gel if necessary.

Expected Characterization Data:

-

Appearance: Yellow oil or off-white solid.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2225 cm⁻¹. The N-H stretch will appear as a band around 3200-3400 cm⁻¹.

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons on the chlorophenyl ring (typically between 7.0-7.5 ppm) and a broad singlet for the N-H proton.

-

¹³C NMR Spectroscopy: The carbon of the cyano group (C≡N) will appear around 114-117 ppm.[2] Aromatic carbon signals will also be present.

Critical Safety Precautions

This synthesis must only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Cyanogen Bromide (BrCN): This reagent is highly toxic, corrosive, and fatal if swallowed, inhaled, or in contact with skin.[6][7] It causes severe skin burns and eye damage.[7] It can also release highly toxic hydrogen cyanide gas upon contact with acids or water.[8]

-

Handling: Always handle BrCN in a fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[8]

-

Emergency: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

-

-

4-Chloroaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation and skin contact.[3]

-

Diethyl Ether: This solvent is extremely flammable. Ensure there are no ignition sources nearby.

References

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. National Center for Biotechnology Information (PMC), NIH.[Link]

-

N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. MDPI.[Link]

- Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.

-

4-Chloroaniline | ClC6H4NH2 | CID 7812. PubChem.[Link]

-

The von Braun Cyanogen Bromide Reaction. Organic Reactions.[Link]

-

von Braun reaction. Wikipedia.[Link]

-

Common Name: CYANOGEN BROMIDE. New Jersey Department of Health.[Link]

Sources

- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

Biological activity of N-(4-chlorophenyl)cyanamide

An In-depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)cyanamide

Abstract: The cyanamide functional group is a unique and versatile moiety, serving as a cornerstone in the synthesis of numerous biologically active compounds.[1][2][3] N-(4-chlorophenyl)cyanamide, a specific derivative, presents a compelling subject for investigation within drug discovery and development. This guide provides a comprehensive technical overview of its synthesis, known and potential biological activities, mechanisms of action, and the experimental protocols required for its evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and offers field-proven insights to facilitate further exploration of this compound's therapeutic potential.

Introduction to the Cyanamide Scaffold

The cyanamide moiety (N-C≡N) is characterized by a unique duality, possessing both a nucleophilic amino nitrogen and an electrophilic nitrile unit.[2] This chemical promiscuity makes it an attractive building block for nitrogen-rich molecules like guanidines, ureas, and various heterocycles.[1][2] Consequently, the cyanamide scaffold is present in a diverse range of molecules with established biological importance, including enzyme inhibitors, insecticides, and pharmaceuticals targeting various diseases.[1][3] N-(4-chlorophenyl)cyanamide, featuring a chlorinated phenyl ring, combines the reactivity of the cyanamide group with the physicochemical properties imparted by the halogenated aromatic system, suggesting a distinct profile of biological interactions worthy of detailed study.

Synthesis and Physicochemical Characterization

The primary and most efficient route for synthesizing N-monosubstituted cyanamides like N-(4-chlorophenyl)cyanamide is through the electrophilic cyanation of the corresponding primary amine.[1][2] The most common reagent for this transformation is cyanogen bromide (BrCN), valued for its effectiveness despite its high toxicity.[2]

Experimental Protocol: Synthesis of N-(4-chlorophenyl)cyanamide

This protocol is adapted from established methods for the synthesis of related N-substituted cyanamides.[1][4][5]

Objective: To synthesize N-(4-chlorophenyl)cyanamide via electrophilic cyanation of 4-chloroaniline.

Materials:

-

4-chloroaniline

-

Cyanogen bromide (BrCN)

-

Anhydrous diethyl ether (Et₂O)

-

Sodium carbonate (Na₂CO₃, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and dissolve 4-chloroaniline (2 equivalents) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Separately, prepare a solution of cyanogen bromide (1 equivalent) in anhydrous diethyl ether. CAUTION: Cyanogen bromide is extremely toxic and must be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

-

Cyanation Reaction: Add the cyanogen bromide solution dropwise to the stirred 4-chloroaniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. A white precipitate of 4-chloroanilinium hydrobromide will form as the excess amine neutralizes the HBr byproduct.[5]

-

Workup: Remove the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude N-(4-chlorophenyl)cyanamide, which can be further purified by column chromatography if necessary.

Alternative Method: To avoid using excess amine, the reaction can be performed with equimolar amounts of the amine and BrCN in the presence of a non-nucleophilic base like anhydrous sodium carbonate (2 equivalents) to scavenge the HBr.[1]

Caption: Postulated anticancer mechanisms of action.

Enzyme Inhibition

The parent compound, cyanamide, is a well-documented inhibitor of aldehyde dehydrogenase, the enzyme responsible for metabolizing acetaldehyde. [6]This activity forms the basis for its use as an alcohol-deterrent drug. [3]Research has also shown that cyanamide can inhibit the oxidation of the chemotherapeutic agent cyclophosphamide, specifically blocking its conversion to the inactive metabolite carboxyphosphamide. [7]This suggests that N-(4-chlorophenyl)cyanamide could be a candidate for inhibiting specific aldehyde oxidoreductases. Additionally, structurally related thiosemicarbazide derivatives bearing a 4-chlorophenyl group have been identified as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. [8]

Allelopathic and Plant Growth-Regulating Activity

Hydrogen cyanamide is widely used in agriculture as a plant growth regulator to break dormancy in buds and promote uniform flowering. [6][9]Its phytotoxic effects at higher concentrations are attributed to its ability to disturb cell division. [10]Studies on onion root tips show that cyanamide causes a reduction in mitotic cells, inhibits the proliferation of meristematic cells, and modifies the cytoskeleton arrangement. [10]More detailed analysis in Arabidopsis thaliana reveals that it causes a reversible G2/M phase cell cycle arrest, which is accompanied by increased oxidation of the nucleus and cytosol. [11]

Methodologies for Biological Evaluation

To validate the therapeutic potential of N-(4-chlorophenyl)cyanamide, a series of standardized in vitro assays are required.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for assessing the compound's effect on the viability of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-(4-chlorophenyl)cyanamide against human cancer cell lines (e.g., MCF-7, Hep-G2, SKNMC). [12] Materials:

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-(4-chlorophenyl)cyanamide (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [12]2. Compound Treatment: Prepare serial dilutions of N-(4-chlorophenyl)cyanamide in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This method determines how the compound affects cell cycle progression.

Objective: To quantify the proportion of cells in G1, S, and G2/M phases of the cell cycle after treatment.

Procedure:

-

Treatment: Culture cells to ~60% confluency and treat with N-(4-chlorophenyl)cyanamide at its IC₅₀ concentration for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20 °C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell suspension using a flow cytometer. The DNA content, measured by PI fluorescence, is used to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Pharmacokinetic and Toxicological Profile

The absorption, distribution, metabolism, and excretion (ADME) properties, along with the toxicity profile, are critical for assessing the drug-like potential of any compound. [13]

| Parameter | Description & Known Data for Cyanamides | References |

|---|---|---|

| Absorption | Cyanamide is absorbed orally and, to a lesser extent, dermally. The absolute bioavailability of related compounds can vary significantly between individuals. | [14][15] |

| Distribution | Following absorption, high concentrations of cyanamide-related radioactivity have been found in the blood, liver, and kidneys in animal models. | [14] |

| Metabolism | The primary metabolic pathway for cyanamide in rats, dogs, and humans is acetylation to form N-acetylcyanamide, which is then excreted. | [14] |

| Excretion | The major route of excretion is via urine, with a significant percentage of the administered dose recovered as the N-acetylcyanamide metabolite. | [14] |

| Toxicity | Cyanamide is a severe irritant to the eyes, skin, and respiratory tract. Ingestion can cause gastrointestinal distress. Workplace exposure has been linked to headaches, dermatitis, and nausea. | [16][17] |

| Acute Toxicity | The lethal dose (LD₅₀) in humans is estimated to be between 0.5 and 3.5 mg/kg body weight for cyanide, a potential metabolite, though significant increases in blood cyanide are not typically seen after cyanamide ingestion. | [14][18]|

Conclusion and Future Directions

N-(4-chlorophenyl)cyanamide emerges as a compound of significant interest, positioned at the intersection of a biologically active scaffold and a privileged chemical substituent. The existing literature on related structures strongly suggests potential activities as a cytotoxic agent against cancer cells, a specific enzyme inhibitor, and a modulator of the cell cycle.

Future research should prioritize the following:

-

Broad-Spectrum Screening: Systematic evaluation of N-(4-chlorophenyl)cyanamide against the NCI-60 panel of human cancer cell lines to identify sensitive cancer types.

-

Mechanistic Studies: Elucidation of the specific molecular targets responsible for its cytotoxic effects, including kinase inhibition profiling and apoptosis pathway analysis.

-

Enzyme Inhibition Assays: Direct testing against enzymes like aldehyde dehydrogenases and urease to confirm and quantify inhibitory activity.

-

In Vivo Efficacy: Progression to preclinical animal models for promising in vitro activities to assess therapeutic efficacy and safety.

The synthesis of N-(4-chlorophenyl)cyanamide is straightforward, making it an accessible candidate for further investigation. Through the rigorous application of the described experimental protocols, the scientific community can fully uncover its therapeutic potential and pave the way for its development as a novel lead compound.

References

-

N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. MDPI. [Link]

-

A Review of Cyanobacteria-Derived Compounds as Anti-cancer Drug Leads. Pharmacognosy Reviews. [Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. National Institutes of Health (PMC). [Link]

-

Cyanamide. Wikipedia. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. National Institutes of Health (PMC). [Link]

-

Cyanamide Chemical Substances Control Law Reference No. National Institute of Technology and Evaluation, Japan. [Link]

-

Synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide 2. ResearchGate. [Link]

-

Developments of Cyanobacteria for Nano-Marine Drugs: Relevance of Nanoformulations in Cancer Therapies. MDPI. [Link]

-

Cyanobacteria derived compounds: Emerging drugs for cancer management. PubMed. [Link]

-

(PDF) N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. ResearchGate. [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. National Institutes of Health (PMC). [Link]

-

What is the mechanism of Cyanamide? Patsnap Synapse. [Link]

-

Introduction to cyanamides. Cardiff University ORCA. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (PMC). [Link]

-

SUMMARY OF TOXICOLOGY DATA - Hydrogen Cyanamide. California Department of Pesticide Regulation. [Link]

-

Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. National Institutes of Health (PMC). [Link]

-

Pharmacokinetics and Pharmacodynamics of Gastrointestinal Drugs. SNU Repository. [Link]

-

(PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

-

Inhibition by cyanamide of 4-hydroxycyclophosphamide/aldophosphamide oxidation to carboxyphosphamide. PubMed. [Link]

-

Cyanamide mode of action during inhibition of onion (Allium cepa L.) root growth involves disturbances in cell division and cytoskeleton formation. PubMed. [Link]

-

Pharmacokinetics and pharmacodynamics of N42 A Plasma concentration of... ResearchGate. [Link]

-

Pharmacokinetics , Pharmacodynamics , and Pharmacogenomics. Semantic Scholar. [Link]

-

Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed. [Link]

-

Cyanamide formal charges. Comptox AI. [Link]

-

Biological Activity and Stability of Aeruginosamides from Cyanobacteria. MDPI. [Link]

-

Hydrogen Cyanamide Causes Reversible G2/M Cell Cycle Arrest Accompanied by Oxidation of the Nucleus and Cytosol. National Institutes of Health. [Link]

-

Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. National Institutes of Health (PMC). [Link]

-

Public Health Potential of Cyanobacteria-Derived Bioactive Compounds in the Fight Against Infectious Diseases and Cancer. Blue Biotechnology. [Link]

-

Chlorhexidine. Wikipedia. [Link]

-

1-[(4′-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide Derivatives as Potent Urease Inhibitors: Synthesis, In Vitro and In Silico Studies. ResearchGate. [Link]_Inhibitors_Synthesis_In_Vitro_and_In_Silico_Studies)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanamide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 7. Inhibition by cyanamide of 4-hydroxycyclophosphamide/aldophosphamide oxidation to carboxyphosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Cyanamide_Chemicalbook [chemicalbook.com]

- 10. Cyanamide mode of action during inhibition of onion (Allium cepa L.) root growth involves disturbances in cell division and cytoskeleton formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrogen Cyanamide Causes Reversible G2/M Cell Cycle Arrest Accompanied by Oxidation of the Nucleus and Cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

- 14. pesticidereform.org [pesticidereform.org]

- 15. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. env.go.jp [env.go.jp]

- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 18. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical & Spectroscopic Characterization of 4-Chlorophenylcyanamide: A Computational Framework

Executive Summary

4-Chlorophenylcyanamide is a pivotal intermediate in the synthesis of guanidine-based pharmaceuticals, agrochemicals (e.g., thiacloprid analogs), and heterocyclic bioactive agents. Its dual functionality—comprising an electron-withdrawing chlorophenyl ring and a reactive cyanamide moiety—presents unique electronic signatures that govern its stability and reactivity.

This technical guide establishes a standardized theoretical framework for characterizing 4-chlorophenylcyanamide. By synthesizing Density Functional Theory (DFT) protocols with experimental validation points, we provide a self-validating workflow for predicting its geometric, vibrational, and electronic properties.

Part 1: Computational Methodology (The Protocol)

To ensure reproducibility and accuracy, the following computational protocol is recommended. This workflow is designed to balance computational cost with the high accuracy required for halogenated aromatic systems.

The Theoretical Standard

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Causality: B3LYP is selected for its proven track record in minimizing errors for organic vibrational frequencies and bond lengths in C-N and C-Cl containing systems.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Causality: The diffuse functions (++) are critical for correctly modeling the lone pairs on the nitrogen and chlorine atoms. The polarization functions (d,p) are essential for describing the anisotropic electron distribution in the aromatic ring and the cyano group.

-

The Computational Workflow

The following Graphviz diagram outlines the logical flow of the theoretical study, ensuring that every output is derived from a converged, stable geometry.

Figure 1: Standardized computational workflow for the theoretical characterization of phenylcyanamide derivatives.

Part 2: Structural Analysis & Tautomerism

Tautomeric Equilibrium

Cyanamides can exist in two tautomeric forms: the amino-nitrile form (R-NH-CN) and the carbodiimide form (R-N=C=NH).

-

Dominant Species: Theoretical studies consistently show that the amino-nitrile form is thermodynamically more stable by approximately 4–5 kcal/mol due to the conjugation of the amino nitrogen lone pair with the phenyl ring.

-

Structural Marker: The N-C-N bond angle is a critical discriminator.

-

Amino-nitrile: ~120° (sp² hybridized Nitrogen).

-

Carbodiimide: ~180° (sp hybridized Carbon).

-

Geometric Parameters (Predicted)

Based on B3LYP/6-311++G(d,p) optimization of analogous structures (e.g., 4-chloroaniline and phenylcyanamide), the following geometric parameters are the benchmarks for valid optimization.

| Parameter | Bond/Angle | Predicted Value (Å / °) | Causality/Notes |

| Bond Length | C≡N | 1.15 - 1.16 Å | Typical triple bond character; slight lengthening due to conjugation. |

| Bond Length | N(amine)-C(cyano) | 1.34 - 1.36 Å | Partial double bond character (resonance). |

| Bond Length | C(phenyl)-Cl | 1.74 - 1.76 Å | Standard aromatic C-Cl bond. |

| Bond Angle | C-N-C (cyano) | 118° - 122° | Indicates sp² hybridization of the amine nitrogen. |

Part 3: Vibrational Spectroscopy (IR & Raman)

To validate the theoretical model, calculated frequencies must be compared against experimental data.[4] Note that raw DFT frequencies are typically overestimated and require a scaling factor (approx. 0.961 for B3LYP/6-311++G(d,p)).

Diagnostic Vibrational Modes

The following table synthesizes theoretical predictions with experimental data from closely related analogs (N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide).

| Vibrational Mode | Description | Scaled DFT (cm⁻¹) | Experimental Analog (cm⁻¹) | Interpretation |

| ν(N-H) | Stretching | 3380 - 3420 | 3193 (H-bonded)* | The sharp, high-energy band characteristic of secondary amines. Exp value lower due to H-bonding in solid state. |

| ν(C≡N) | Stretching | 2210 - 2230 | 2218 | The "fingerprint" of the cyanamide group. Highly intense in IR due to large dipole change. |

| ν(C=C) | Ring Breathing | 1580 - 1600 | 1590 | Aromatic ring skeletal vibrations, enhanced by the Cl substituent. |

| ν(C-Cl) | Stretching | 700 - 750 | 720 - 740 | Characteristic "heavy atom" stretch, often coupled with ring deformation. |

Self-Validating Check: If your calculated ν(C≡N) falls outside the 2200–2250 cm⁻¹ range, the geometry has likely converged to the carbodiimide tautomer or an incorrect local minimum.

Part 4: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and chemical reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the amine nitrogen . It represents the site susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the cyano group and the phenyl ring . It represents the site susceptible to nucleophilic attack.

-

Energy Gap (

): For 4-chlorophenylcyanamide, the gap is typically 4.5 - 5.0 eV . The chlorine atom (electron-withdrawing) stabilizes the HOMO, slightly increasing the gap compared to unsubstituted phenylcyanamide, implying higher chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for docking studies and non-covalent interactions.

Figure 2: Electrostatic potential mapping logic. The cyano nitrogen is the primary H-bond acceptor, while the amine proton is the primary donor.

References

-

Synthesis and Characterization of Chiral Cyanamides : E. Alvarez, et al. "N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide."[5] Molbank, 2021.[5] [Link] (Source for experimental IR frequencies of 4-chlorophenyl analogs)

-

Vibrational Analysis of Chlorinated Anilines : S. Ramalingam, et al. "Vibrational spectroscopy and DFT studies on 4-chloro-2-methylaniline." Spectrochimica Acta Part A, 2011. [Link] (Source for validating DFT methodologies on chloro-aniline derivatives)

- General Cyanamide Tautomerism: M. J. Frisch, et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016. (Standard reference for the computational software and basis sets described)

-

Chemical Properties of (4-chlorophenyl)cyanamide : ChemSrc Database Entry: CAS#: 13463-94-0.[6] [Link] (Source for physical property validation)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide [mdpi.com]

- 6. (4-chlorophenyl)cyanamide | CAS#:13463-94-0 | Chemsrc [chemsrc.com]

The Untapped Potential of 4-Chlorophenylcyanamide Derivatives in Oncology: A Technical Guide for Drug Development Professionals

Preamble: Charting a Course into Unexplored Chemical Space

In the relentless pursuit of novel and efficacious anticancer therapeutics, the exploration of under-investigated chemical scaffolds is paramount. This technical guide delves into the latent antitumor potential of 4-Chlorophenylcyanamide and its derivatives. It is crucial to acknowledge at the outset that dedicated research on the anticancer properties of this specific chemical family is nascent. Therefore, this document serves as a forward-looking synthesis, extrapolating from the established biological activities of structurally related N-arylcyanamides and compounds bearing the 4-chlorophenyl moiety. For the discerning researcher and drug development professional, this guide is intended to be a foundational resource, illuminating a promising, yet uncharted, territory in cancer pharmacology. We will dissect the rationale for investigating these compounds, propose plausible mechanisms of action based on analogous structures, detail synthetic strategies, and outline robust experimental protocols for their evaluation.

The Cyanamide Scaffold: A Privileged Motif in Bioactive Compounds

The cyanamide functional group, with its unique electronic and structural properties, is a versatile building block in medicinal chemistry. Its ability to participate in a variety of chemical transformations makes it an attractive starting point for the synthesis of diverse heterocyclic compounds with a wide range of biological activities. Several N-arylcyanamides have been investigated for their therapeutic potential, demonstrating the tractability of this scaffold for chemical modification and optimization.

The introduction of an aryl substituent, such as a 4-chlorophenyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent cyanamide. The 4-chlorophenyl group is a common substituent in many approved drugs and clinical candidates, often contributing to enhanced binding affinity, improved metabolic stability, and favorable lipophilicity.

Proposed Mechanisms of Antitumor Action: A Synthesis of Related Findings

While the specific molecular targets of 4-Chlorophenylcyanamide derivatives remain to be elucidated, we can infer potential mechanisms of action by examining related compounds. The antitumor effects of many small molecules, including those with cyanamide or 4-chlorophenyl functionalities, converge on several key cellular processes.

Induction of Apoptosis

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, certain thiosemicarbazide derivatives have been shown to induce apoptosis in cancer cells[1]. It is plausible that 4-Chlorophenylcyanamide derivatives could trigger apoptosis by modulating the expression of key regulatory proteins such as the Bcl-2 family and caspases.

Caption: Proposed Intrinsic Apoptosis Pathway.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Compounds that can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) prevent cancer cell proliferation. Novel 5-(4-chlorophenyl)furan derivatives have been shown to cause cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization[2]. It is conceivable that 4-Chlorophenylcyanamide derivatives could exhibit similar activity, potentially through interactions with microtubules or key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Caption: Conceptual Model of Cell Cycle Arrest.

Synthetic Strategies and Methodologies

The synthesis of N-arylcyanamides can be achieved through several established methods. A common approach involves the reaction of an aryl-substituted thiourea with a desulfurizing agent. Recent advancements have focused on developing more environmentally benign and efficient one-pot procedures.

General Synthesis of N-Arylcyanamides from Aryl Thioureas

Aryl thioureas can be reacted with halides in the presence of a base and a copper catalyst to yield N-arylcyanamides[3]. This method offers a versatile route to a variety of substituted N-arylcyanamides.

Step-by-Step Protocol:

-

To a reaction vessel, add 1-phenylthiourea (1 equivalent) and the desired halide (e.g., (2-chloroethyl)benzene, 1.2 equivalents).

-

Add a suitable solvent, such as DMSO.

-

Add a base (e.g., Na2CO3, 2 equivalents) and a copper catalyst (e.g., Cu(OH)2, 0.1 equivalents).

-

Heat the reaction mixture to 120°C for 1 hour in an open-air environment.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General Experimental Workflow for Synthesis.

In Vitro Evaluation of Antitumor Potential

A crucial step in the drug discovery pipeline is the in vitro assessment of the cytotoxic and mechanistic properties of the synthesized compounds. A panel of cancer cell lines representing different tumor types should be employed.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Protocol:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of the 4-Chlorophenylcyanamide derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Quantitative Data from Structurally Related Compounds

To provide a preliminary indication of the potential potency of 4-Chlorophenylcyanamide derivatives, the following table summarizes the cytotoxic activity of some related compounds from the literature.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(4-chlorophenyl)furan | Compound 7c | Leukemia SR | 0.09 | [2] |

| 5-(4-chlorophenyl)furan | Compound 7e | Leukemia SR | 0.05 | [2] |

| 5-(4-chlorophenyl)furan | Compound 11a | Leukemia SR | 0.06 | [2] |

| N-Alkyl-nitroimidazoles | N-methyl-nitroimidazole | MDA-MB-231 (Breast) | ~16.7 (LC50) | [4] |

| 3-(trifluoromethyl)phenylthiourea | 3,4-dichloro-phenyl derivative (2) | SW480 (Colon) | 1.5 - 8.9 | [5] |

| 3-(trifluoromethyl)phenylthiourea | 4-CF3-phenyl derivative (8) | SW620 (Colon) | 1.5 - 8.9 | [5] |

Conclusion and Future Directions

The 4-Chlorophenylcyanamide scaffold represents a compelling, yet underexplored, area for the discovery of novel anticancer agents. Drawing parallels with structurally related N-arylcyanamides and compounds featuring the 4-chlorophenyl moiety, there is a strong rationale for their investigation. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, provide a solid foundation for future mechanistic studies. The synthetic routes outlined in this guide are adaptable for the creation of a diverse library of 4-Chlorophenylcyanamide derivatives, enabling a thorough exploration of their structure-activity relationships.

Future research should focus on the synthesis and in vitro screening of a focused library of these compounds against a broad panel of cancer cell lines. Promising candidates should then be subjected to more detailed mechanistic studies, including cell cycle analysis, apoptosis assays, and target identification. Ultimately, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of this novel class of compounds. This technical guide serves as a call to action for the drug discovery community to unlock the potential of 4-Chlorophenylcyanamide derivatives in the fight against cancer.

References

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. (2022-09-18). [Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. National Center for Biotechnology Information. (n.d.). [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. (n.d.). [Link]

-

Synthesis and Reactivity of N-Allenyl Cyanamides. ResearchGate. (2018-08-14). [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. National Center for Biotechnology Information. (2021-10-28). [Link]

-

Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. (n.d.). [Link]

-

Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI. (2022-04-22). [Link]

-

Preparation of library of Arylcyanamides. ResearchGate. (n.d.). [Link]

-

Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery. National Center for Biotechnology Information. (2023-09-19). [Link]

-

Anti-tumor Activity of N-thiolated Beta-Lactam Antibiotics. National Center for Biotechnology Information. (n.d.). [Link]

-

Cyanobacterial Peptides in Anticancer Therapy: A Comprehensive Review of Mechanisms, Clinical Advances, and Biotechnological Innovation. MDPI. (n.d.). [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. (2018-08-01). [Link]

-

Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea. RSC Publishing. (2023-11-09). [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. (n.d.). [Link]

-

What is the mechanism of Cyanamide?. Patsnap Synapse. (2024-07-17). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06051A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability Profile of 4-Chlorophenylcyanamide

[1]

Executive Summary

4-Chlorophenylcyanamide (CAS: 13463-94-0) is a critical intermediate in the synthesis of arylureas, imidazoles, and bioactive pharmaceutical agents (e.g., precursors to proguanil derivatives and agrochemicals like diflubenzuron).[1] Its handling requires precise control over pH and moisture due to its inherent susceptibility to hydrolytic degradation.[1]

This guide provides a comprehensive technical analysis of its physicochemical behavior, focusing on its solubility in organic/aqueous systems and its degradation pathways.[1] It is designed to allow formulation scientists and synthetic chemists to optimize storage, processing, and reaction conditions.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The core stability challenges of 4-chlorophenylcyanamide stem from its amphoteric nature (acidic N-H proton) and the electrophilicity of the cyano group.[1]

| Property | Data | Notes |

| IUPAC Name | (4-Chlorophenyl)cyanamide | Also: N-(4-chlorophenyl)cyanamide |

| CAS Number | 13463-94-0 | Verified Identity |

| Molecular Formula | C₇H₅ClN₂ | |

| Molecular Weight | 152.58 g/mol | |

| Melting Point | 103 – 105 °C | Solid-state stability is high below MP |

| LogP (Predicted) | ~2.3 | Moderately lipophilic; poor water solubility |

| pKa (Estimated) | 3.2 – 3.5 | Acidic N-H due to electron-withdrawing -CN and p-Cl |

| Appearance | White to off-white crystalline solid | Darkens upon oxidation/degradation |

Structural Insights

The molecule features a cyanamide group (-NH-CN) attached to a para-chlorophenyl ring.[1] The electron-withdrawing nature of both the nitrile group and the chlorine atom significantly increases the acidity of the amine proton compared to 4-chloroaniline.[1] Consequently, this compound can be deprotonated by mild bases (e.g., carbonate, hydroxide) to form stable water-soluble salts.[1]

Solubility Analysis

Solubility is heavily dictated by the ionization state of the cyanamide moiety.[1]

Solvent Compatibility Table[1]

| Solvent Class | Solvent | Solubility Rating | Mechanistic Explanation |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Strong dipole interactions; excellent for stock solutions.[1] |

| Polar Protic | Ethanol, Methanol | High (>50 mg/mL) | H-bonding capability stabilizes the polar cyanamide head.[1] |

| Organic | Ethyl Acetate, DCM | Moderate | Good solubility due to lipophilic chlorophenyl tail (LogP 2.3).[1] |

| Aqueous (Neutral) | Water (pH 7) | Low (<1 mg/mL) | Molecule exists primarily in neutral, non-ionized form.[1] |

| Aqueous (Basic) | 0.1 M NaOH | High | Deprotonation forms the anion [Cl-C₆H₄-N-CN]⁻, drastically increasing solubility.[1] |

| Aqueous (Acidic) | 0.1 M HCl | Low & Unstable | Remains neutral; acid catalyzes rapid hydrolysis to urea.[1] |

pH-Dependent Solubility Logic

Stability & Degradation Pathways

The primary stability risk for 4-chlorophenylcyanamide is acid-catalyzed hydrolysis .[1] Unlike simple nitriles which require harsh conditions to hydrolyze, aryl cyanamides convert readily to ureas in the presence of dilute acid and moisture.[1]

Degradation Mechanism

Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[1] This forms an isourea intermediate, which tautomerizes to the stable urea product, 4-chlorophenylurea (CAS: 140-38-5).[1]

Caption: Acid-catalyzed hydrolysis pathway converting 4-chlorophenylcyanamide to 4-chlorophenylurea.

Stability Profile Summary

-

Hydrolytic Stability: Poor in acidic media; moderate in neutral media; relatively stable in alkaline media (as the anion is less electrophilic).[1]

-

Thermal Stability: Stable in solid state up to melting point.[1] In solution, heating >60°C accelerates hydrolysis and potential polymerization (dimerization to dicyandiamide derivatives).[1]

-

Photostability: Aryl cyanamides can darken upon UV exposure; store in amber vials.[1]

Experimental Protocols

To validate the quality of 4-chlorophenylcyanamide batches or formulations, use the following standardized workflows.

Workflow: Stability-Indicating HPLC Method

This workflow ensures separation of the parent cyanamide from the urea degradation product.[1]

Caption: Standardized HPLC workflow for stability and purity assessment.

Protocol: Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in various buffers.

-

Preparation: Add excess solid 4-chlorophenylcyanamide to 5 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) in glass vials.

-

Equilibration: Agitate at 25°C for 24 hours (protect from light).

-

Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter.

-

Quantification: Dilute filtrate with mobile phase and analyze via HPLC.

-

Note: For pH 1.2 samples, analyze immediately to minimize hydrolysis errors.

-

Protocol: Forced Degradation (Stress Testing)

Objective: Confirm degradation pathways.

-

Acid Stress: Dissolve in 0.1 M HCl; heat to 60°C for 4 hours. Expectation: >50% conversion to 4-chlorophenylurea.[1]

-

Base Stress: Dissolve in 0.1 M NaOH; heat to 60°C for 4 hours. Expectation: Minimal degradation (anion stability).[1]

-

Oxidative Stress: Treat with 3% H₂O₂ at RT.[1] Expectation: Potential formation of nitroso-dimers or ring oxidation.[1]

Handling and Safety

-

Storage: Store in a tightly sealed container at 2-8°C. Ensure the atmosphere is dry (desiccator recommended) to prevent moisture-induced hydrolysis.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

-

Hazards: As a cyanamide derivative, it may release toxic fumes if heated to decomposition.[1] It is an irritant to eyes and skin.[1]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13463-94-0, (4-Chlorophenyl)cyanamide. Retrieved from [Link]

-

Degradation Product (Urea): National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 8796, 4-Chlorophenylurea. Retrieved from [Link][1]

-

Hydrolysis Mechanism: Kurzer, F. (1949).[1] The Chemistry of Cyanamides. Chemical Reviews, 50(1), 1–46.[1] (Foundational text on aryl cyanamide hydrolysis to ureas).

In Silico Modeling of 4-Chlorophenylcyanamide Interactions: A Strategic Framework for Target-Agnostic Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Protocol

In modern drug discovery, we are often faced with compounds of interest that lack a well-defined biological target. 4-Chlorophenylcyanamide represents such a molecule—a simple chemical entity whose potential interactions within a complex biological system are not immediately obvious. Traditional high-throughput screening can be a costly, time-consuming, and often fruitless endeavor. This is where the strategic application of in silico modeling transforms the discovery process from a brute-force screen into an intelligence-led investigation.[1][2]

This guide is architected not as a rigid set of instructions, but as a dynamic, logical workflow. As a Senior Application Scientist, my objective is to impart not just the "how," but the critical "why" behind each computational decision. We will treat the in silico process as a self-validating system, where each step builds upon the last to generate robust, testable hypotheses. Our exploration will be grounded in authoritative, peer-reviewed methodologies, providing you with a framework that is both scientifically rigorous and practically applicable.

The Foundational Step: Ligand and Target Preparation

The axiom "garbage in, garbage out" is nowhere more pertinent than in computational modeling. The integrity of our entire investigation hinges on the meticulous preparation of both the small molecule (the ligand) and its potential protein targets.

Characterizing the Ligand: 4-Chlorophenylcyanamide

Before any simulation can begin, we must accurately represent 4-Chlorophenylcyanamide in a three-dimensional, energetically favorable state. This is not a trivial format conversion; it is the process of teaching the computer the fundamental physicochemical nature of the molecule.

Protocol 1.1: Ligand Preparation for Docking and Simulation

-

Acquire Canonical Structure: Obtain the 2D structure of 4-Chlorophenylcyanamide. The SMILES string (N#CNc1ccc(Cl)cc1) is a reliable starting point, available from databases like PubChem or ChemSrc.[3]

-

Generate 3D Conformation: Use a robust chemical toolbox program such as Open Babel or RDKit. This initial 3D structure is a rough approximation.

-

Energy Minimization (The Causality Step): This is the most critical phase. The initial 3D structure may have unnatural bond lengths or angles. We must find a low-energy conformation.

-

Why a Force Field? We employ a molecular mechanics force field (e.g., MMFF94 or UFF) which is a set of empirical functions that calculates the potential energy of a system of atoms. By minimizing this energy, we arrive at a more physically realistic conformation.

-

Execution: Using the chosen software, apply the energy minimization algorithm (e.g., steepest descent followed by conjugate gradient) until convergence is reached.

-

-

Assign Partial Charges: Atoms in a molecule do not share electrons equally. For realistic electrostatic interaction calculations in the subsequent docking and simulation steps, we must assign partial charges. The Gasteiger-Marsili method is a computationally efficient and widely accepted standard for this purpose.

-

Define Rotatable Bonds: The docking software needs to know which bonds in the molecule can rotate, allowing it to explore different conformations within the protein's binding site. This is typically handled automatically by preparation scripts in tools like AutoDockTools.

-

Finalize for Docking: Save the prepared ligand in the required format for your docking software, such as the .pdbqt format for AutoDock Vina, which includes atomic coordinates, partial charges, and atom type information.

Target Selection: A Hypothesis-Driven Approach

Without a known target, we must engage in rational hypothesis generation. The cyanamide functional group is a known inhibitor of certain enzymes. For this guide, we will select Aldehyde Dehydrogenase 2 (ALDH2) as a plausible, high-interest target. This choice is not random; it is based on chemical precedent, transforming our investigation from a blind search into a focused inquiry.

Protocol 1.2: Receptor Preparation for Docking

-

Procure High-Quality Crystal Structure: Download the 3D structure of human ALDH2 from the RCSB Protein Data Bank (PDB). A high-resolution structure (e.g., PDB ID: 1O04) is essential.

-

Clean the PDB File (The Trustworthiness Step): Raw PDB files contain experimental artifacts that are detrimental to computational modeling.

-

Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands using molecular visualization software like UCSF Chimera or PyMOL. This ensures the docking algorithm is not influenced by irrelevant molecules.

-

Address Structural Incompleteness: Check for missing residues or heavy atoms in the protein chain. If gaps exist, they must be modeled in using tools like the homology modeling capabilities within your chosen software suite.[4]

-

-

Protonation State Assignment: Add hydrogen atoms to the protein structure. The ionization states of acidic and basic residues (like Aspartate, Glutamate, Lysine, and Histidine) are pH-dependent and critically affect electrostatic interactions. Use a tool like PDB2PQR or H++ to assign protonation states appropriate for physiological pH (~7.4).

-